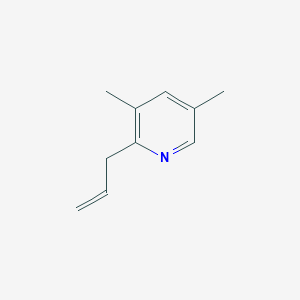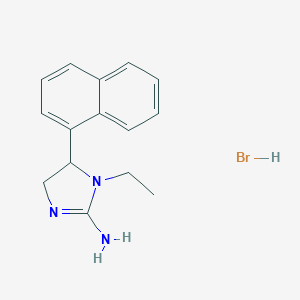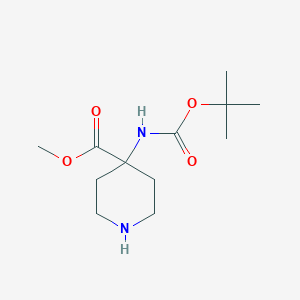
2-Allyl-3,5-dimethylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Allyl-3,5-dimethylpyridine is a heterocyclic compound that belongs to the pyridine family. It is a colorless liquid with a pungent odor and is widely used in various scientific research applications. This compound has gained significant attention due to its unique properties and potential applications in the field of chemistry, biology, and medicine.
科学的研究の応用
2-Allyl-3,5-dimethylpyridine has a wide range of scientific research applications. It is used as a building block in the synthesis of various organic compounds. It is also used as a ligand in coordination chemistry and as a catalyst in organic reactions. In addition, it is used as a precursor in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-Allyl-3,5-dimethylpyridine is not well understood. However, it is believed to act as a nucleophile in organic reactions and as a Lewis base in coordination chemistry. It can also participate in hydrogen bonding, which makes it useful in the synthesis of supramolecular structures.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 2-Allyl-3,5-dimethylpyridine. However, it has been shown to have antimicrobial properties and is effective against certain bacterial and fungal strains. It has also been shown to have insecticidal properties and is effective against certain insect pests.
実験室実験の利点と制限
One of the main advantages of 2-Allyl-3,5-dimethylpyridine is its versatility. It can be used as a building block in the synthesis of various organic compounds and as a catalyst in organic reactions. It is also relatively easy to synthesize and purify. However, one of the limitations of this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
将来の方向性
There are several future directions for the research of 2-Allyl-3,5-dimethylpyridine. One potential area of research is the development of new synthetic methods for this compound and its derivatives. Another area of research is the investigation of its biological activities and potential applications in medicine and agriculture. Additionally, the development of new catalytic applications for this compound could have significant implications for the field of organic chemistry.
Conclusion
In conclusion, 2-Allyl-3,5-dimethylpyridine is a versatile compound with a wide range of scientific research applications. Its unique properties make it useful in the synthesis of various organic compounds, as a ligand in coordination chemistry, and as a catalyst in organic reactions. While there is limited information available on its biochemical and physiological effects, it has shown promise as an antimicrobial and insecticidal agent. The future directions for research in this area are numerous and could have significant implications for the field of chemistry, biology, and medicine.
合成法
The synthesis of 2-Allyl-3,5-dimethylpyridine is achieved by the reaction of 2-methyl-3,5-dimethylpyridine with allyl bromide. This reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction is exothermic and requires careful temperature control. The product is then purified by distillation or column chromatography.
特性
CAS番号 |
113985-35-6 |
|---|---|
製品名 |
2-Allyl-3,5-dimethylpyridine |
分子式 |
C10H13N |
分子量 |
147.22 g/mol |
IUPAC名 |
3,5-dimethyl-2-prop-2-enylpyridine |
InChI |
InChI=1S/C10H13N/c1-4-5-10-9(3)6-8(2)7-11-10/h4,6-7H,1,5H2,2-3H3 |
InChIキー |
XXNQPUADQKRVEF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(N=C1)CC=C)C |
正規SMILES |
CC1=CC(=C(N=C1)CC=C)C |
同義語 |
Pyridine,3,5-dimethyl-2-(2-propenyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[(2-Carboxyethyl)thio]-6-(trifluoromethyl)-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B55950.png)
![Oxazolo[5,4-b]pyridin-2(1H)-one](/img/structure/B55952.png)

![Pyrrolidine, 1-[(3-methyloxiranyl)carbonyl]-, trans-(9CI)](/img/structure/B55956.png)





![2-[3,5-Diamino-6-(2-hydroxyethoxy)pyridin-2-yl]oxyethanol](/img/structure/B55968.png)



